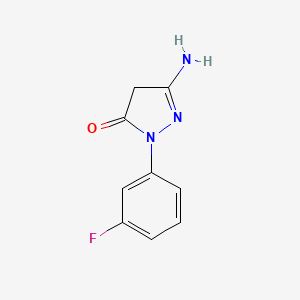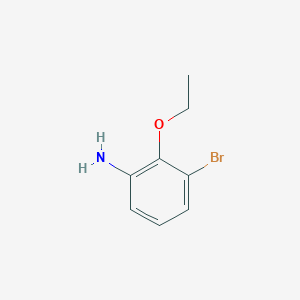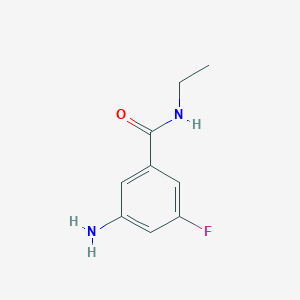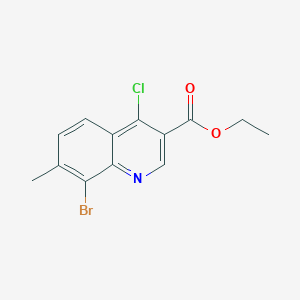
5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
Vue d'ensemble
Description
“5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one” is a complex organic compound . It’s a flavone derivative, which is a class of flavonoids based on the backbone of 2-phenylchromen-4-one .
Synthesis Analysis
The synthesis of similar compounds involves functionalization of a flavone nucleus with an aminophenoxy moiety . Protodeboronation of pinacol boronic esters is also mentioned in the context of organic synthesis .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Puthran et al. (2019) focuses on the synthesis of novel Schiff bases using derivatives related to "5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one." These compounds showed significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (Puthran et al., 2019).
Structural Chemistry
Kimura (1986) investigated the crystal and molecular structure of a pyrazolone derivative, providing insights into the tautomeric forms and hydrogen bonding patterns in the solid state. This research highlights the importance of structural analysis in understanding the chemical behavior of pyrazolone derivatives (Kimura, 1986).
Photophysical Properties and Biological Applications
Fahrni et al. (2003) explored the photophysical properties of donor-substituted 1,3,5-triaryl-2-pyrazoline fluorophores, including derivatives of "5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one." This study demonstrates the potential of these compounds in biological applications, such as intracellular pH probes (Fahrni et al., 2003).
Cytotoxic Activity and Drug Development
Thangarasu et al. (2019) synthesized novel pyrazole derivatives and evaluated their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. Their findings suggest that pyrazole derivatives may serve as leads for the development of new therapeutic agents (Thangarasu et al., 2019).
Fluorinated Pyrazolines and Pyrimidines
Iaroshenko et al. (2009) reported the synthesis of fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides, highlighting the role of fluorine in modulating the biological activity and stability of these compounds (Iaroshenko et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
5-amino-2-(3-fluorophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-6-2-1-3-7(4-6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZYXZGRCIFBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B1406036.png)





![3-Bromo-5-[(cyclobutylamino)methyl]aniline](/img/structure/B1406043.png)
![N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine](/img/structure/B1406044.png)
![5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B1406045.png)


![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)
![5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine](/img/structure/B1406056.png)
